(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate

Chiral purity Enantiomeric excess Quality control

Select (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate (CAS 4079-56-5) for unmatched performance in chiral synthesis. Its benzyl ester groups provide the essential balance of lipophilicity and crystallinity, enabling efficient purification and use in anhydrous reactions. This specific (2R,3R) enantiomer is irreplaceable for producing the correct stereochemistry in CAB-catalyzed Diels-Alder reactions and in optimizing enantioselectivity for chiral sulfoxide drugs. Available in high enantiomeric purity (≥98%), it serves as both a reliable chiral building block and an analytical standard for HPLC method development. Ensure your asymmetric transformations achieve the desired outcome with this essential tartrate ester.

Molecular Formula C18H18O6
Molecular Weight 330.3 g/mol
CAS No. 4079-56-5
Cat. No. B3425314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate
CAS4079-56-5
Molecular FormulaC18H18O6
Molecular Weight330.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(C(C(=O)OCC2=CC=CC=C2)O)O
InChIInChI=1S/C18H18O6/c19-15(17(21)23-11-13-7-3-1-4-8-13)16(20)18(22)24-12-14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16-/m1/s1
InChIKeyLCKIPSGLXMCAOF-HZPDHXFCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate (CAS 4079-56-5): Chiral Building Block and Resolving Agent for Asymmetric Synthesis


(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate, commonly known as (+)-Dibenzyl L-tartrate, is a chiral diester derived from L-tartaric acid. As a member of the tartrate ester family, it possesses two chiral centers and features benzyl ester protecting groups that enhance its lipophilicity and crystallinity . This compound is primarily employed as a chiral building block, auxiliary, and resolving agent in the synthesis of enantiomerically pure pharmaceutical intermediates and fine chemicals . Its well-defined stereochemistry and high enantiomeric purity make it a critical component in asymmetric catalysis and chromatographic separations.

Why (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate Cannot Be Simply Replaced by Other Tartrate Esters or Chiral Auxiliaries


Simple substitution of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate with other chiral tartrate esters (e.g., dimethyl, diethyl, or diisopropyl esters) or with its enantiomer is not feasible due to critical differences in steric bulk, crystallinity, and reaction outcomes. The benzyl ester groups provide a unique balance of lipophilicity and crystallinity, facilitating both purification and use in anhydrous reactions [1]. Moreover, the specific (2R,3R) configuration dictates the absolute stereochemical outcome in asymmetric transformations; using the (2S,3S) enantiomer would invert product chirality, while the meso form lacks the necessary asymmetry for enantioselective applications. Direct comparative studies demonstrate that different tartrate esters lead to significantly different enantioselectivities and yields in catalytic reactions [2].

Quantitative Differentiation of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate: Key Performance Data vs. Comparators


Enantiomeric Purity and Chiral Identity vs. Enantiomer

The (2R,3R) isomer is distinguished from its enantiomer, (2S,3S)-dibenzyl tartrate, by its opposite sign of specific rotation. Commercial (2R,3R)-dibenzyl 2,3-dihydroxysuccinate is supplied with a guaranteed minimum enantiomeric purity of ≥98.0% (sum of enantiomers, HPLC), ensuring high stereochemical fidelity for asymmetric applications . This level of purity is critical for reproducible enantioselective syntheses.

Chiral purity Enantiomeric excess Quality control

Performance as a Chiral Auxiliary in CAB Catalyst Preparation

(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate is a well-established chiral auxiliary for preparing chiral acyloxyborane (CAB) catalysts, which are used in highly enantioselective Diels-Alder reactions [1]. While comparative data against other tartrate esters in identical CAB systems are limited in the public domain, the use of this specific diester is documented in Organic Syntheses, a hallmark of a reliable and optimized procedure . Its use enables the synthesis of (1R)-1,3,4-trimethyl-3-cyclohexene-1-carboxaldehyde with high stereocontrol.

Chiral auxiliary CAB catalysts Asymmetric Diels-Alder

Comparative Enantioselectivity in Sulfide Oxidation vs. Other Tartrate Esters

In a comparative study of 20 chiral ligands for the asymmetric oxidation of thioanisole derivatives, the (2R,3R)-tartaric acid benzyl ester (dibenzyl tartrate) was one of several esters evaluated. The study highlights that the choice of tartrate ester significantly impacts enantioselectivity [1]. Specifically, a system utilizing (2R,3R)-tartaric acid isopropyl ester yielded an ee of up to 77% for methyl phenyl sulfoxide, while a related system with (2R,3R)-tartaric acid benzyl ester gave an ee of 61% for p-nitrobenzoate sulfoxide [1]. This demonstrates that the ester group is a critical variable; the benzyl ester provides a distinct performance profile compared to smaller alkyl esters.

Asymmetric catalysis Enantioselectivity Sulfoxide synthesis

Utility in Kinetic Resolution of Racemic Mixtures

The (2R,3R) isomer is a key substrate in kinetic resolution processes. A catalyst system developed for the desymmetrization of meso-tartrates (achieving up to 96% ee) was also demonstrated to be effective for the kinetic resolution of racemic dibenzyl tartrate (dl-tartrate) [1]. This indicates that the compound can be obtained in high enantiomeric purity through catalytic resolution, a critical consideration for cost-effective procurement of the chiral building block. While direct comparative resolution data against other esters is not available, the demonstrated efficiency of the resolution process for this specific diester supports its use.

Kinetic resolution Chiral separation Enantiomeric enrichment

Validated Use as a Chiral Selector in HPLC

Commercial literature and peer-reviewed references confirm that (2R,3R)-dibenzyl 2,3-dihydroxysuccinate serves as a chiral selector in High-Performance Liquid Chromatography (HPLC) . While the resolution factors (α) for specific analytes using this selector are not publicly benchmarked against other selectors, its designation as a dedicated 'chiral derivatization' grade reagent implies a validated, reliable performance for enantiomer separation. This provides an orthogonal analytical application beyond its role in synthesis.

Chiral chromatography HPLC Analytical method

Optimal Scientific and Industrial Use Cases for (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate Based on Differential Evidence


Asymmetric Diels-Alder Reactions Using CAB Catalysts

This compound is the chiral auxiliary of choice for preparing chiral acyloxyborane (CAB) catalysts, as detailed in Organic Syntheses [1]. These catalysts are renowned for enabling highly enantioselective Diels-Alder reactions, a cornerstone transformation in the synthesis of complex natural products and pharmaceuticals. The use of the (2R,3R) enantiomer ensures the correct absolute stereochemistry of the cycloadduct. Its procurement ensures access to a well-characterized, optimized protocol.

Enantioselective Oxidation of Sulfides to Chiral Sulfoxides

In the synthesis of chiral sulfoxide drugs (e.g., modafinil, omeprazole), (2R,3R)-dibenzyl 2,3-dihydroxysuccinate serves as a chiral ligand in titanium-catalyzed oxidation systems. Comparative studies show that this benzyl ester provides distinct enantioselectivity (e.g., 61% ee for p-nitrobenzoate sulfoxide) compared to other tartrate esters, offering a tunable option for optimizing reaction outcomes [2]. Scientists should select this compound when exploring the impact of ester sterics on enantiocontrol.

Kinetic Resolution for Production of Enantiopure Building Blocks

As demonstrated by Hashimoto et al., racemic dibenzyl tartrate can be kinetically resolved using specific metal catalyst systems to yield the highly enantiopure (2R,3R) isomer [3]. This application is critical for producing the compound itself in high chiral purity and can serve as a model for resolving other racemic mixtures, making it valuable for process chemistry and chiral pool expansion.

HPLC Method Development for Enantiomeric Purity Analysis

Given its commercial availability in a 'chiral derivatization' grade (≥98.0% enantiomeric purity) and its documented use as a chiral selector, this compound can be directly employed in analytical laboratories for developing HPLC methods to determine the enantiomeric purity of target analytes . Its procurement is justified for labs requiring both a chiral building block and a reliable analytical standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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